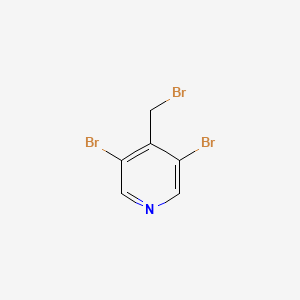

3,5-Dibromo-4-(bromomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNNUPPCMJANMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 4 Bromomethyl Pyridine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3,5-Dibromo-4-(bromomethyl)pyridine reveals that the most logical disconnection occurs at the C-Br bond of the bromomethyl group. This points to 3,5-dibromo-4-methylpyridine (B1300354) as the immediate precursor. Further disconnection of the bromine atoms at the C3 and C5 positions of the pyridine (B92270) ring suggests a simpler pyridine derivative, such as 4-methylpyridine (B42270) (4-picoline) or even pyridine itself, as a potential starting material. The key challenges in the forward synthesis are the regioselective bromination of the pyridine ring at the 3 and 5 positions and the selective free-radical bromination of the methyl group at the C4 position without affecting the pyridine ring.

Detailed Synthesis Routes

The synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine is not a trivial process and involves carefully controlled reaction steps to achieve the desired substitution pattern.

Preparation from Readily Available Pyridine Derivatives

The synthesis of the key intermediate, 3,5-dibromo-4-methylpyridine, can be accomplished from readily available pyridine derivatives. One documented method starts from 3,5-dibromopyridine (B18299). In this procedure, 3,5-dibromopyridine undergoes a reaction with n-butyllithium and diisopropylamine (B44863) in a mixture of tetrahydrofuran (B95107) and hexane (B92381) at low temperatures (-78 to -10 °C). This is followed by the addition of methyl iodide to introduce the methyl group at the C4 position. The product is then isolated and purified by chromatography. chemicalbook.com

Another approach involves the direct bromination of pyridine or its salts. For instance, 3,5-dibromo-4-aminopyridine can be synthesized in a one-step reaction from pyridine or a pyridine salt by treatment with hydrobromic acid, an ammonium (B1175870) salt, and hydrogen peroxide. google.com While this yields a different precursor, it highlights the feasibility of direct multi-bromination of the pyridine ring.

Regioselective Bromination Strategies

Achieving the desired 3,5-dibromo substitution pattern on the pyridine ring requires specific strategies due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution. Direct bromination of pyridine itself is challenging and often requires harsh conditions. Therefore, multi-step sequences involving activated pyridine derivatives are often employed.

For example, the synthesis of 3,5-dibromo-4-aminopyridine from 4-aminopyridine (B3432731) utilizes N-bromosuccinimide (NBS) as the brominating agent in carbon tetrachloride at room temperature. google.com The amino group at the C4 position activates the ring towards electrophilic substitution, directing the bromine atoms to the C3 and C5 positions.

Selective Bromomethylation at the Pyridine C4 Position

The final and crucial step in the synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine is the selective bromination of the methyl group at the C4 position of 3,5-dibromo-4-methylpyridine. This transformation is typically achieved through a free-radical bromination, commonly known as the Wohl-Ziegler reaction. wikipedia.orgorganic-chemistry.orgheteroletters.org This reaction utilizes N-bromosuccinimide (NBS) as the source of bromine radicals in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light. wikipedia.orgorganic-chemistry.org

The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of bromine, generated in low concentration from NBS, to form the desired bromomethyl product and a new bromine radical, which continues the chain reaction. sigmaaldrich.comresearchgate.net The use of NBS is critical as it maintains a low concentration of bromine, thus minimizing competing electrophilic addition to any potential double bonds or further bromination of the pyridine ring. wikipedia.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3,5-Dibromo-4-(bromomethyl)pyridine. Key parameters that can be adjusted include the choice of solvent, the radical initiator, reaction temperature, and reaction time.

For the synthesis of the precursor, 3,5-dibromo-4-methylpyridine from 3,5-dibromopyridine, the reaction is carried out at very low temperatures (-78 °C) to control the reactivity of the organolithium reagent and ensure selective methylation. chemicalbook.com

In the final bromomethylation step, while carbon tetrachloride has been a traditional solvent for Wohl-Ziegler reactions, its toxicity and environmental concerns have led to the exploration of alternative solvents. wikipedia.org The choice of radical initiator and its concentration, as well as the reaction temperature (typically refluxing the solvent), are critical for controlling the rate of the reaction and minimizing side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Below is a table summarizing the reaction conditions for a typical Wohl-Ziegler bromination:

| Parameter | Condition | Purpose |

| Substrate | 3,5-dibromo-4-methylpyridine | The starting material to be brominated. |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals. wikipedia.orgorganic-chemistry.org |

| Initiator | Azobisisobutyronitrile (AIBN) or UV light | Initiates the free-radical chain reaction. wikipedia.orgorganic-chemistry.org |

| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvents | Provides a non-reactive medium for the reaction. wikipedia.orgorganic-chemistry.org |

| Temperature | Reflux | Provides the energy needed for radical formation and propagation. |

| Reaction Time | Varies (monitored by TLC/GC) | Ensures the reaction goes to completion without significant side product formation. |

Novel Synthetic Pathway Development

Research into novel synthetic pathways for 3,5-Dibromo-4-(bromomethyl)pyridine and related compounds is ongoing, with a focus on improving efficiency, safety, and environmental friendliness. One area of development is the use of continuous flow chemistry for benzylic brominations. This approach can offer better control over reaction parameters, improved safety by minimizing the accumulation of hazardous intermediates, and potentially higher yields and purity. researchgate.net

Furthermore, the development of new brominating agents and catalytic systems that can operate under milder conditions and in more environmentally benign solvents is an active area of research. For instance, methods for benzylic bromination using visible light without a photocatalyst have been described, offering a greener alternative to traditional methods. researchgate.net

Exploration of Catalytic Approaches to Bromination

The conversion of 3,5-dibromo-4-methylpyridine to 3,5-Dibromo-4-(bromomethyl)pyridine is typically achieved through a free-radical bromination of the benzylic methyl group. This reaction is often catalyzed by radical initiators or photochemical means to ensure efficiency and selectivity.

The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent. daneshyari.com The reaction is initiated by a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.comresearchgate.net These initiators decompose upon heating or irradiation to generate free radicals, which then propagate a chain reaction, leading to the selective bromination of the methyl group attached to the pyridine ring. The key advantage of using NBS is that it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions. daneshyari.com

Photobromination represents an alternative catalytic approach. In this method, the reaction is initiated by irradiation with light, often from a halogen lamp. sci-hub.se This approach can be performed with either NBS or molecular bromine as the bromine source. Photochemical initiation can sometimes offer advantages in terms of reaction control and milder conditions. Studies on related picoline derivatives have shown that the choice of solvent significantly impacts the reaction's selectivity, with solvents like dichloromethane (B109758) and benzene (B151609) being identified as potentially better options than the traditionally used carbon tetrachloride. sci-hub.seresearchgate.net The primary challenge in these bromination reactions is controlling the extent of bromination, as the desired monobrominated product can be contaminated with the dibromomethyl derivative. sci-hub.se

| Brominating Agent | Initiator/Catalyst | Solvent | Key Findings/Observations | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Classic Wohl-Ziegler conditions; effective but uses a toxic solvent. daneshyari.comresearchgate.net | daneshyari.comresearchgate.net |

| N-Bromosuccinimide (NBS) | Light (Halogen Lamp) | Dichloromethane (CH₂Cl₂) | Considered a better solvent choice than CCl₄ due to lower toxicity and good selectivity. sci-hub.se | sci-hub.se |

| N-Bromosuccinimide (NBS) | Light (Halogen Lamp) | Benzene | Offers good selectivity with minimal formation of dibrominated byproducts. sci-hub.se | sci-hub.se |

| Bromine (Br₂) | Light (Halogen Lamp) | Aqueous Biphasic System | Reaction is fast (30 min); water acts as an efficient scavenger for the HBr byproduct, preventing the reverse reaction. sci-hub.se | sci-hub.se |

One-Pot Synthetic Procedures

A true one-pot synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine from a simple, unfunctionalized pyridine precursor is not prominently featured in the reviewed literature. The synthesis is typically conducted in a multi-step sequence. The first stage involves the preparation of the intermediate, 3,5-dibromo-4-methylpyridine. A common route to this intermediate starts from 3,5-dibromopyridine, which is metallated and then quenched with methyl iodide to install the methyl group at the 4-position. chemicalbook.com

Following the synthesis of the 3,5-dibromo-4-methylpyridine intermediate, a second distinct step is required for the free-radical bromination of the methyl group to yield the final product, 3,5-Dibromo-4-(bromomethyl)pyridine, as described in the previous section. sci-hub.se

While a direct one-pot synthesis is not established, the concept could be applied by performing the sequential reactions in the same vessel without the isolation and purification of the intermediate. For instance, after the synthesis of 3,5-dibromo-4-methylpyridine, the reaction conditions could be altered (e.g., by changing the solvent and adding a radical initiator and NBS) to proceed directly to the benzylic bromination step. However, the compatibility of reagents and the potential for side reactions would need to be carefully managed. The development of such a procedure would aim to improve efficiency by reducing handling steps and solvent usage. One-pot syntheses for other complex pyridine derivatives have been successfully developed, suggesting that a similar strategy could potentially be designed for this target compound. mdpi.com

Sustainable Synthesis Approaches for 3,5-Dibromo-4-(bromomethyl)pyridine

Efforts to develop more sustainable chemical syntheses have focused on reducing the environmental impact of reactions, particularly concerning the use of hazardous materials. For the synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine, sustainability improvements primarily target the free-radical bromination step.

A significant concern with the traditional Wohl-Ziegler reaction is its reliance on carbon tetrachloride (CCl₄), a solvent known for its ozone-depleting properties and toxicity. researchgate.net Research has demonstrated that alternative solvents can be successfully employed. Dichloromethane and benzene have been shown to be effective replacements, offering a better balance of reactivity and selectivity while being less environmentally damaging than CCl₄. sci-hub.seresearchgate.net

The choice of the brominating agent is another area for green chemistry improvements. While NBS is widely used, alternative and potentially more environmentally friendly brominating systems are being explored for various reactions. Reagent pairs such as hydrogen peroxide with hydrobromic acid (H₂O₂-HBr) or combinations of bromide and bromate (B103136) salts (e.g., NaBr/NaBrO₃) in acidic aqueous media are considered greener options as they have less harmful byproducts. researchgate.netgoogle.com The application of these greener brominating agents to the synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine could provide a more sustainable route to this important chemical intermediate.

| Parameter | Traditional Approach | Sustainable Approach | Reference |

|---|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄) | Dichloromethane, Benzene, Aqueous Biphasic Systems | sci-hub.seresearchgate.net |

| Brominating Agent | N-Bromosuccinimide (NBS) | NBS, Br₂, or potentially greener systems like H₂O₂/HBr or Bromide/Bromate salts. | sci-hub.seresearchgate.netgoogle.com |

| Byproduct Management | Succinimide (B58015) byproduct requires removal. | In aqueous systems, HBr is scavenged by water, improving efficiency. Using Br₂ avoids succinimide waste. | sci-hub.se |

| Environmental Impact | High (due to toxic and ozone-depleting solvent). | Reduced (due to less hazardous solvents and potentially greener reagents). | researchgate.net |

Synthetic Utility of 3,5 Dibromo 4 Bromomethyl Pyridine As a Building Block

Construction of Complex Heterocyclic Systems

The strategic placement of reactive sites on the 3,5-Dibromo-4-(bromomethyl)pyridine core makes it an ideal substrate for reactions designed to build new ring systems.

Annulation, or ring-forming, reactions are a powerful application of this building block. The bromomethyl group, along with one of the adjacent bromo-substituents on the ring, can participate in cyclization reactions with appropriate binucleophiles to form fused heterocyclic systems. A notable strategy involves nosyl annulation. clockss.org In an analogous reaction, a bithiophene derivative with two bromomethyl groups reacts with nosylamide (NsNH2) to create a 5-7-5 fused N,S-heterocyclic compound. clockss.org This demonstrates a pathway where a dihalo-compound can undergo a condensation reaction to form a new, fused ring.

Another relevant approach involves intramolecular cyclization. For instance, the reaction of a bromomethyl group with a nucleophile, such as a methyl pyridine (B92270), can form a pyridinium (B92312) salt intermediate which then undergoes cyclization to yield a new heterocyclic structure. rdd.edu.iq This type of intramolecular 1,5-cyclization is a key step in forming fused ring systems. rdd.edu.iq

Table 1: Examples of Annulation Strategies Relevant to 3,5-Dibromo-4-(bromomethyl)pyridine

| Reaction Type | Reagents/Analogue System | Resulting Heterocycle Type | Citation |

| Nosyl Annulation | 3,3'-Bis(bromomethyl)bithiophene, Nosylamide (NsNH₂) | Fused 5-7-5 Tricyclic System | clockss.org |

| Intramolecular 1,5-Cyclization | 4-Methylpyridinium bromide salt intermediate | Fused Thiazine-Pyridine System | rdd.edu.iq |

Scaffold Diversity Generation

The true synthetic power of 3,5-Dibromo-4-(bromomethyl)pyridine lies in its ability to generate diverse molecular scaffolds. The three bromine atoms can be addressed with different chemical transformations. The highly reactive bromomethyl group is susceptible to nucleophilic substitution, while the two less reactive aryl bromides at the C3 and C5 positions are ideal sites for transition metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a stepwise approach to building complex molecules. For example, the bromomethyl group can first react with a nucleophile (e.g., an amine, thiol, or alcohol) to introduce a side chain. Subsequently, the aryl bromides can be subjected to reactions like Suzuki, Stille, or Sonogashira couplings to introduce aryl or alkynyl groups at the C3 and C5 positions. clockss.orgrsc.orgresearchgate.net This selective functionalization is crucial for creating libraries of compounds with varied substitution patterns and three-dimensional shapes, which is fundamental in fields like drug discovery and materials science. lookchem.com

Precursor for Advanced Pyridine-Containing Architectures

Beyond forming new heterocyclic rings, 3,5-Dibromo-4-(bromomethyl)pyridine serves as a foundational element for more elaborate pyridine-based structures.

The synthesis of polysubstituted pyridines is a significant area of organic chemistry, and this building block provides a direct route to highly functionalized derivatives. core.ac.ukd-nb.inforesearchgate.net The generation of a diverse library of pyridine compounds can be achieved by simple alteration of substrates and reaction conditions. d-nb.info The bromomethyl group can be converted into a variety of other functionalities, such as an amine, aldehyde, or nitrile, which can then undergo further reactions. molport.com The aryl bromides at C3 and C5 can be selectively coupled with different boronic acids or organostannanes to install diverse substituents. rsc.orgresearchgate.net This modular approach facilitates the synthesis of pyridines with precisely controlled substitution patterns, which would be difficult to achieve through de novo ring synthesis methods.

Table 2: Potential Functionalization of 3,5-Dibromo-4-(bromomethyl)pyridine

| Position | Reaction Type | Example Reagent | Resulting Functional Group |

| 4-(bromomethyl) | Nucleophilic Substitution | Sodium Azide (NaN₃) | Azidomethyl |

| 4-(bromomethyl) | Nucleophilic Substitution | Potassium Cyanide (KCN) | Cyanomethyl |

| C3 / C5 | Suzuki Coupling | Phenylboronic Acid | Phenyl |

| C3 / C5 | Sonogashira Coupling | Phenylacetylene | Phenylethynyl |

| C3 / C5 | Buchwald-Hartwig Amination | Aniline | Phenylamino |

Incorporation into Bridged or Fused Ring Systems

The compound is an excellent candidate for incorporation into complex bridged or fused ring systems, which are key structural motifs in many natural products and functional materials. qmul.ac.uk In a fused system, the pyridine ring shares one or more bonds with another ring, an outcome achievable through the annulation reactions previously discussed. clockss.org

For bridged systems, the bromomethyl group and one of the ring bromides can react with a linker molecule containing two nucleophilic sites, effectively "bridging" across the pyridine core. More commonly, the related compound 3,5-bis(bromomethyl)pyridine (B1337742) is used to create bridged structures by reacting with dinucleophiles. lookchem.com By analogy, the trifunctional nature of 3,5-Dibromo-4-(bromomethyl)pyridine allows it to act as a rigid core to which other molecular components can be tethered, leading to the formation of complex three-dimensional architectures, including those with bridged or spirocyclic junctions. qmul.ac.ukgoogle.com

Role in Target-Oriented Synthesis

In target-oriented synthesis, building blocks that allow for the efficient and controlled assembly of a complex final molecule are highly prized. The utility of the 3,5-dibromopyridine (B18299) scaffold is evident in the synthesis of natural products. For example, the closely related 3,5-dibromo-4-aminopyridine is a key intermediate in the synthesis of the marine natural product Desmopyridine. google.com

The bromomethyl functionality is frequently used to tether different parts of a molecule together. In one example, a substituted bromomethyl-phenoxy compound was used to attach a linker in the synthesis of heterobivalent inhibitors of acetyl-CoA carboxylase. nih.gov The synthesis involved the bromination of a methyl group using N-bromosuccinimide (NBS), a standard method for producing bromomethyl groups. nih.gov This highlights the role of the reactive bromomethyl group in conjugating different molecular fragments, a crucial strategy in the design of complex bioactive molecules and drug-linker conjugates. google.comnih.gov

Application in the Synthesis of Synthetic Intermediates (e.g., for Agrochemistry, Materials Science)

Halogenated pyridines are a significant class of intermediates used in the synthesis of agrochemicals, pharmaceuticals, and high-performance materials. google.com The specific structure of 3,5-Dibromo-4-(bromomethyl)pyridine and its derivatives makes them key components in the development of these specialized chemicals.

In the field of agrochemistry , related pyridine compounds such as 3,5-bis(bromomethyl)pyridine are known to serve as key intermediates in the production of pesticides and herbicides. lookchem.com The pyridine core is a common motif in bioactive molecules, and the bromo- and bromomethyl- substituents on the ring act as reactive handles to build more complex structures tailored for specific biological targets. For instance, the bromomethyl group can be readily converted into other functionalities like amines, ethers, or esters, which are common in agrochemical products.

In materials science , pyridine derivatives are utilized for creating materials with specific optical or electronic properties. researchgate.net The 3,5-dibromo-4-(bromomethyl)pyridine scaffold can be incorporated into larger systems, such as polymers or macrocycles. The bromo substituents on the pyridine ring are particularly useful for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the construction of conjugated systems with potential applications in electronics and photonics. acs.orgrsc.org Furthermore, the bromomethyl group can be used to graft the pyridine unit onto a solid support or polymer backbone, creating functionalized materials for applications like heterogeneous catalysis or separation science. mdpi.com

The table below summarizes the role of this building block in generating intermediates for these fields.

| Field | Application Area | Synthetic Role of 3,5-Dibromo-4-(bromomethyl)pyridine | Resulting Intermediate Type |

| Agrochemistry | Pesticides, Herbicides | Serves as a trifunctional scaffold for building complex active ingredients. google.comlookchem.com | Functionalized pyridine derivatives (e.g., ethers, amines, esters). |

| Materials Science | Non-linear Optical Materials, Conjugated Polymers, Heterogeneous Catalysts | Precursor for creating extended π-systems via cross-coupling or for immobilization on solid supports. researchgate.netrsc.orgmdpi.com | Poly-aromatic systems, polymer-grafted pyridines. |

Strategy for Introducing Multiple Functional Groups

A key synthetic advantage of 3,5-Dibromo-4-(bromomethyl)pyridine is the differential reactivity of its three bromine atoms. This allows for a strategic, stepwise functionalization to build complex, multi-substituted pyridine derivatives. The primary strategy involves leveraging the high reactivity of the 4-(bromomethyl) group in nucleophilic substitution reactions, followed by the functionalization of the less reactive C3 and C5 bromine atoms, typically via metal-catalyzed cross-coupling.

Functionalization of the 4-(bromomethyl) Group : The bromomethyl group is analogous to a benzylic bromide, making it highly susceptible to SN2 reactions. It readily reacts with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. evitachem.comnih.gov This allows for the straightforward introduction of a desired functional group at the 4-position. For example, reaction with an alcohol (ROH) and a base would yield an ether, while reaction with a primary amine (RNH₂) would form a secondary amine.

Functionalization of the Ring Bromines : The bromine atoms at the C3 and C5 positions of the pyridine ring are significantly less reactive towards nucleophilic substitution. However, they are excellent substrates for transition-metal-catalyzed cross-coupling reactions. acs.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Common reactions include:

Suzuki Coupling : Reaction with boronic acids (RB(OH)₂) in the presence of a palladium catalyst to introduce new aryl or alkyl groups. rsc.org

Stille Coupling : Reaction with organostannanes (R-Sn(Alkyl)₃) for C-C bond formation. acs.org

Buchwald-Hartwig Amination : Reaction with amines in the presence of a palladium catalyst to form C-N bonds.

This differential reactivity enables a modular approach to synthesis. One can first displace the bromomethyl group and then perform a double cross-coupling reaction on the ring positions, or vice-versa. It is also possible to achieve sequential, selective functionalization of the C3 and C5 positions under carefully controlled conditions. For instance, a derivative, 3,5-dibromo-4-aminopyridine, can be converted first into 3,4,5-tribromopyridine (B189418) and then undergo a selective halogen exchange to produce 3,5-dibromo-4-iodopyridine, demonstrating the possibility of manipulating the 4-position substituent to influence subsequent reactions. google.com

The following table outlines this strategic approach.

| Reaction Site | Type of Reaction | Typical Reagents | Introduced Functional Group |

| 4-(bromomethyl) | Nucleophilic Substitution (SN2) | Alcohols (ROH), Amines (RNH₂), Thiols (RSH) | Ethers (-OR), Amines (-NHR), Thioethers (-SR) |

| C3 and C5 | Suzuki Coupling | R-B(OH)₂, Pd catalyst | Aryl, Alkyl groups |

| C3 and C5 | Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Aryl, Alkyl, Vinyl groups |

| C3 and C5 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst | Di-substituted amines |

Generation of Pyridine-Based Linkers and Spacers

Pyridine-containing molecules are of immense interest as linkers and spacers in supramolecular chemistry and for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net The defined geometry of the pyridine ring and the coordinating ability of the nitrogen atom make them ideal for directing the assembly of metal ions into predictable, ordered structures.

3,5-Dibromo-4-(bromomethyl)pyridine is an excellent precursor for creating such linkers due to its multiple points for synthetic modification. The general strategy involves transforming the bromo- and bromomethyl- groups into coordinating functionalities or extending them to create rigid or flexible spacer arms.

Via Ring Functionalization : The two bromine atoms at the 3 and 5 positions can be converted into coordinating groups like carboxylates or other nitrogen-containing heterocycles. A common method is the palladium-catalyzed Suzuki coupling of 3,5-dibromopyridine with boronic acids that contain ester groups. Subsequent hydrolysis of the esters yields a pyridine-3,5-dicarboxylic acid ligand, which is a classic "V-shaped" linker for MOF synthesis. rsc.org This same strategy is directly applicable to 3,5-Dibromo-4-(bromomethyl)pyridine.

Via Bromomethyl Functionalization : The 4-(bromomethyl) group provides another anchor point. It can be converted into a coordinating group itself, such as a hydroxymethyl (-CH₂OH) or a phosphonate (B1237965) ester (-CH₂PO(OR)₂). acs.org Alternatively, it can be used to attach the pyridine core to another aromatic system, creating a longer, more complex linker. For example, reaction with a phenol (B47542) derivative can create an ether linkage, extending the spacer length.

The combination of these approaches allows for the synthesis of multifunctional linkers. A dicarboxylic acid linker could be synthesized from the ring bromines, while the bromomethyl group is simultaneously converted into a third coordinating site or a reactive site for post-synthetic modification within a MOF. This versatility allows for the fine-tuning of the linker's length, rigidity, and coordinating properties, which in turn dictates the final structure and properties of the resulting supramolecular assembly.

Spectroscopic and Structural Characterization Methodologies for Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While one-dimensional (1D) NMR provides initial information on the chemical environment of magnetically active nuclei, advanced 2D NMR techniques are crucial for piecing together the complex molecular puzzle of substituted pyridine (B92270) derivatives.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Elucidation of Complex Products

The unequivocal assignment of proton (¹H) and carbon (¹³C) signals in derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine is achieved through a combination of two-dimensional (2D) NMR experiments. These techniques are routinely used for the structure elucidation of complex heterocyclic compounds. ipb.ptbohrium.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For instance, in a substituted pyridine ring, COSY correlations would help identify adjacent protons, aiding in the assignment of signals corresponding to the pyridine core. science.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. science.govruc.dk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule. For example, in a derivative where the bromomethyl group has been substituted, HMBC can show correlations from the methylene (B1212753) protons to carbons in both the pyridine ring and the newly introduced substituent. science.govruc.dk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is crucial for establishing the stereochemistry and conformation of the molecule. For example, NOESY can reveal through-space interactions between the protons of the substituent at the 4-position and the protons on the pyridine ring, providing insights into its orientation. science.govresearchgate.net

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the successful synthesis of the target derivative. ipb.ptbohrium.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized compounds. mdpi.comjocpr.comacs.org By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the confident determination of the molecular formula. mdpi.commdpi.com

For derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine, HRMS is used to verify the presence of bromine atoms through their characteristic isotopic pattern. The natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio results in a distinctive pattern in the mass spectrum, which can be used to confirm the number of bromine atoms in the molecule. mdpi.com The electrospray ionization (ESI) technique is commonly employed for the HRMS analysis of these types of compounds. mdpi.comacs.org

The precise mass measurement obtained from HRMS, in conjunction with the isotopic pattern, provides unequivocal evidence for the molecular formula of the synthesized derivative, complementing the structural information obtained from NMR spectroscopy. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. rsc.orgnjit.edu The vibrational spectra of monosubstituted pyridines have been studied, and correlations can be drawn to the more complex substitution pattern of 3,5-Dibromo-4-(bromomethyl)pyridine derivatives. rsc.orgnjit.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Characteristic absorption bands in the IR spectrum can be assigned to specific functional groups. For example, the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic bromomethyl group will appear in distinct regions of the spectrum. The presence or absence of certain bands after a reaction can confirm the transformation of a functional group. For instance, the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to a different functional group would indicate a successful substitution reaction at the bromomethyl position. rdd.edu.iq

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of a substituted pyridine often resembles that of the corresponding substituted benzene (B151609). rsc.org

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in a derivative of 3,5-Dibromo-4-(bromomethyl)pyridine, offering valuable confirmation of its chemical structure. acs.orgcore.ac.uk

X-ray Crystallography for Solid-State Structural Determination of Derived Compounds

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrsc.org By diffracting X-rays through a single crystal of a compound, a diffraction pattern is generated that can be used to calculate the electron density map and, subsequently, the exact positions of all atoms in the crystal lattice. rsc.org

For derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine, single-crystal X-ray diffraction analysis can provide a wealth of information, including:

Unambiguous confirmation of the molecular structure. acs.orgnih.gov

Precise bond lengths and angles. aalto.fi

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.govrsc.org

This technique is particularly valuable for resolving any ambiguities that may remain after analysis by spectroscopic methods and provides the ultimate proof of the molecular structure. acs.orgekb.eg

Spectroscopic Analysis of Reaction Intermediates

The study of reaction mechanisms often involves the detection and characterization of transient or short-lived reaction intermediates. iupac.orgrsc.org Spectroscopic techniques can be adapted to monitor reactions in real-time and identify these fleeting species.

In-situ Spectroscopy: Techniques like in-situ IR or NMR spectroscopy can be used to follow the progress of a reaction involving 3,5-Dibromo-4-(bromomethyl)pyridine. researchgate.netresearchgate.net By acquiring spectra at various time points during the reaction, it is possible to observe the disappearance of reactant signals, the appearance of product signals, and potentially the transient appearance and subsequent disappearance of signals corresponding to reaction intermediates. researchgate.netchemistryviews.org For example, in-situ IR spectroscopy has been used to study complexation reactions of pyridine derivatives. researchgate.net The study of pyridine derivatives with dichloromethane (B109758) has also been investigated using proton NMR to observe the formation of new products. chemistryviews.org

The identification and characterization of reaction intermediates provide crucial insights into the reaction pathway and can help in optimizing reaction conditions.

Computational and Theoretical Studies of 3,5 Dibromo 4 Bromomethyl Pyridine and Its Derivatives

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Theoretical methods are employed to predict these characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the optimized geometry and electronic properties of molecules. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, provide reliable predictions of bond lengths, bond angles, and dihedral angles in the ground state. researchgate.net

In a molecule like 3,5-Dibromo-4-(bromomethyl)pyridine, DFT calculations would reveal the precise three-dimensional arrangement of the atoms. The pyridine ring is expected to be largely planar, with the bromine atoms and the bromomethyl group substituent causing minor distortions. The calculated bond lengths and angles can be compared with experimental data from techniques like X-ray crystallography for validation. For instance, studies on similar molecules like 2,6-bis(bromo-methyl)pyridine have shown good agreement between DFT-calculated and experimentally determined geometric parameters.

Table 1: Predicted Geometrical Parameters for a Substituted Pyridine Ring (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| C-C (ring) bond length | ~1.39 Å |

| C-N (ring) bond length | ~1.34 Å |

| C-Br bond length | ~1.89 Å |

| C-C (exocyclic) bond length | ~1.51 Å |

| C-Br (methyl) bond length | ~1.95 Å |

| C-N-C bond angle | ~117° |

| C-C-C bond angle | ~120° |

Note: These are typical values for substituted pyridines and serve as an illustration. Actual values for 3,5-Dibromo-4-(bromomethyl)pyridine would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals can predict how a molecule will react.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons (electrophilicity).

For 3,5-Dibromo-4-(bromomethyl)pyridine, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, which have lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the pyridine ring, particularly at the carbon atoms, and the antibonding orbital of the C-Br bond in the bromomethyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The presence of electron-withdrawing bromine atoms on the pyridine ring would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyridine

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 | Nucleophilicity / Electron Donation |

| LUMO | -1.2 | Electrophilicity / Electron Acceptance |

| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Reactivity |

Note: These values are illustrative and would need to be calculated specifically for 3,5-Dibromo-4-(bromomethyl)pyridine.

Reaction Pathway Modeling and Energy Profiles

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, providing detailed information about the energy changes and structures of intermediates and transition states.

A transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can be used to locate and characterize the geometry and energy of transition states. For reactions involving 3,5-Dibromo-4-(bromomethyl)pyridine, such as nucleophilic substitution at the bromomethyl group or on the pyridine ring, transition state searches can elucidate the reaction mechanism.

For example, in an SN2 reaction at the bromomethyl carbon, the transition state would involve the incoming nucleophile and the departing bromide ion being partially bonded to the carbon atom. DFT calculations can model this five-coordinate carbon center and calculate the activation energy, which is the energy difference between the reactants and the transition state.

Many reactions can yield multiple products depending on where and how the reactants combine. Computational modeling is a valuable tool for predicting this regio- and stereoselectivity. rsc.org By calculating the activation energies for all possible reaction pathways, the most likely product can be identified as the one formed via the lowest energy barrier.

For electrophilic aromatic substitution on the 3,5-dibromopyridine (B18299) ring system, computational models can predict the most likely site of attack (C2, C4, or C6). The presence of two bromine atoms at positions 3 and 5, and a bromomethyl group at position 4, will strongly influence the electron density of the ring and thus the regioselectivity of the reaction. Similarly, for nucleophilic aromatic substitution, calculations can predict which bromine atom is more susceptible to be replaced. Recent advances have combined machine learning with quantum mechanical descriptors to improve the accuracy of regioselectivity predictions for substitution reactions on aromatic systems. chemrxiv.orgmit.edu

Conformation Analysis and Molecular Dynamics Simulations

Molecules are not static entities but are in constant motion. Understanding their conformational flexibility and dynamics is important for comprehending their behavior, particularly for larger and more complex derivatives.

Conformation analysis of 3,5-Dibromo-4-(bromomethyl)pyridine would focus on the rotation around the single bond connecting the bromomethyl group to the pyridine ring. While this rotation is likely to have a relatively low energy barrier, there may be preferred conformations due to steric interactions between the bromomethyl group and the adjacent bromine atoms on the ring. Computational methods can map out the potential energy surface as a function of the relevant dihedral angle to identify the most stable conformers.

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's behavior over time. tandfonline.com In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by a force field that describes the interactions between atoms. This allows for the study of the conformational landscape, solvent effects, and the dynamic behavior of the molecule and its derivatives in different environments. For instance, MD simulations could be used to study how derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine interact with biological macromolecules, providing insights into their potential applications. nih.gov

QSAR Studies for Understanding Structure-Reactivity Relationships (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. While extensively used in drug discovery to predict biological activity, QSAR models are also valuable in understanding and predicting the chemical reactivity of molecules. For 3,5-Dibromo-4-(bromomethyl)pyridine and its derivatives, QSAR studies can provide insights into how structural modifications influence their reactivity in various chemical transformations, excluding any biological context.

These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then correlated with experimentally determined or computationally predicted reactivity parameters, such as reaction rates or equilibrium constants. The goal is to develop a predictive model that can be used to estimate the reactivity of new, untested derivatives.

A hypothetical QSAR study for a series of derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine might involve modifications at various positions of the pyridine ring or the bromomethyl group. The reactivity of these compounds in a specific non-biological reaction, for instance, a nucleophilic substitution at the bromomethyl group, could be the focus.

The development of a QSAR model for the chemical reactivity of 3,5-Dibromo-4-(bromomethyl)pyridine derivatives would involve several key steps:

Selection of a Training Set: A diverse set of derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine would be chosen.

Calculation of Molecular Descriptors: A wide range of descriptors would be calculated for each molecule in the training set. These can be broadly categorized into electronic, steric, and thermodynamic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques.

Molecular Descriptors for Reactivity

A variety of molecular descriptors can be employed in QSAR studies to model chemical reactivity. ucsb.eduresearchgate.netfrontiersin.org For derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine, these could include:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecules.

Hammett Constants (σ): These are used to quantify the electron-donating or electron-withdrawing effects of substituents on the pyridine ring. sciepub.comrsc.orgustc.edu.cnresearchgate.netresearcher.life

Atomic Partial Charges: The charge on the benzylic carbon of the bromomethyl group and the nitrogen atom of the pyridine ring can be crucial for predicting reactivity towards nucleophiles or electrophiles.

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to act as a nucleophile or an electrophile, respectively. ucsb.edunih.gov

Steric Descriptors: These descriptors account for the size and shape of the molecules.

Taft Steric Parameters (Es): These quantify the steric hindrance caused by substituents near the reaction center.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Thermodynamic Descriptors: These descriptors provide information about the energetic properties of the molecules.

Heat of Formation (ΔHf): This can be related to the stability of the molecule.

Dipole Moment (μ): This can influence intermolecular interactions and reaction rates in polar solvents.

Hypothetical QSAR Model for Nucleophilic Substitution

Let's consider a hypothetical QSAR study on the reactivity of 3,5-Dibromo-4-(bromomethyl)pyridine derivatives in a nucleophilic substitution reaction, where the bromine of the bromomethyl group is displaced by a nucleophile. The reactivity could be quantified by the logarithm of the reaction rate constant (log k).

A multiple linear regression analysis might yield a QSAR equation of the following form:

log k = b₀ + b₁σ + b₂qCα + b₃ELUMO

where:

k is the reaction rate constant.

σ is the Hammett constant of a substituent on the pyridine ring.

qCα is the partial charge on the benzylic carbon.

ELUMO is the energy of the LUMO.

b₀, b₁, b₂, and b₃ are the regression coefficients determined from the statistical analysis.

The following interactive table presents hypothetical data for a set of 3,5-Dibromo-4-(bromomethyl)pyridine derivatives and the calculated descriptors that could be used to build such a QSAR model.

| Derivative | Substituent (R) | log k (Observed) | Hammett Constant (σ) | Partial Charge on Cα (qCα) | LUMO Energy (eV) |

| 1 | H | -3.50 | 0.00 | 0.150 | -1.20 |

| 2 | 5-NO₂ | -2.80 | 0.78 | 0.165 | -1.55 |

| 3 | 5-Cl | -3.25 | 0.37 | 0.158 | -1.35 |

| 4 | 5-CH₃ | -3.80 | -0.17 | 0.145 | -1.10 |

| 5 | 5-OCH₃ | -4.10 | -0.27 | 0.140 | -1.05 |

| 6 | 2-Cl | -3.10 | 0.23 | 0.160 | -1.40 |

| 7 | 2-CH₃ | -3.65 | -0.07 | 0.148 | -1.15 |

In this hypothetical model, a positive coefficient for the Hammett constant (σ) and the partial charge on Cα (qCα), and a negative coefficient for the LUMO energy (ELUMO) would suggest that electron-withdrawing groups, a more positive benzylic carbon, and a lower LUMO energy increase the rate of nucleophilic substitution. This is consistent with the general principles of organic chemistry, where a more electrophilic carbon center and a more accessible LUMO facilitate attack by a nucleophile.

Such QSAR studies, by providing a quantitative understanding of structure-reactivity relationships, can guide the design of new derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine with tailored chemical reactivity for specific, non-biological applications.

Future Perspectives and Challenges in Research on 3,5 Dibromo 4 Bromomethyl Pyridine

Development of Asymmetric Synthesis Routes

A significant frontier in the chemistry of 3,5-Dibromo-4-(bromomethyl)pyridine lies in the development of asymmetric synthesis routes to introduce chirality. Currently, reactions involving this compound predominantly yield racemic products. Future research will likely focus on catalytic asymmetric methods to control the stereochemistry of reactions at the bromomethyl group or at the pyridine (B92270) core.

The catalytic asymmetric synthesis of chiral pyridine derivatives is a challenging yet crucial area, given the prevalence of chiral pyridines in pharmaceuticals and bioactive natural products. chim.it Strategies that could be adapted for 3,5-Dibromo-4-(bromomethyl)pyridine include:

Enantioselective Nucleophilic Substitution: The development of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could enable the enantioselective displacement of the benzylic bromide with various nucleophiles. This would provide access to a wide array of enantioenriched products.

Asymmetric C-H Functionalization: While more challenging, the asymmetric functionalization of the C-H bonds at positions 2 and 6 of the pyridine ring, guided by a chiral catalyst, would be a powerful tool for creating complex chiral molecules. chim.it

Kinetic Resolution: For racemic mixtures of derivatives of 3,5-Dibromo-4-(bromomethyl)pyridine, kinetic resolution using chiral catalysts or enzymes could be employed to separate the enantiomers.

The primary challenge in this area is the potential for catalyst deactivation by the Lewis basic pyridine nitrogen. chim.it Overcoming this will require the design of robust catalysts that are tolerant of the substrate's electronic properties.

Exploration of C-H Activation Methodologies

The direct functionalization of C–H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.govnih.gov For 3,5-Dibromo-4-(bromomethyl)pyridine, the two unsubstituted C-H bonds at the 2- and 6-positions are prime targets for such transformations. Transition-metal catalysis, particularly with palladium, has been extensively used for the C-H activation of pyridines. researchgate.net

Future research in this area will likely focus on:

Regioselective C-H Functionalization: Developing catalytic systems that can selectively functionalize the C2/C6 positions without reacting with the bromine atoms or the bromomethyl group is a key challenge. The electronic and steric environment of the pyridine ring, influenced by the bromine substituents, will play a crucial role in directing this selectivity. researchgate.net

Diverse Coupling Partners: Exploration of a wider range of coupling partners in C-H activation reactions, such as alkenes, alkynes, and various organometallic reagents, will expand the synthetic utility of this building block. sci-hub.se

Sustainable Catalysis: A shift towards using more abundant and less toxic first-row transition metals like nickel, copper, or iron for C-H activation would represent a significant advance in green chemistry.

A major hurdle will be to control the regioselectivity and to prevent side reactions, such as homocoupling or reduction of the C-Br bonds, under the reaction conditions required for C-H activation.

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. organic-chemistry.orgnih.gov The integration of reactions involving 3,5-Dibromo-4-(bromomethyl)pyridine into flow chemistry systems is a promising area for future development.

Key areas of focus will include:

Handling of Hazardous Reagents and Intermediates: Reactions involving highly reactive or unstable intermediates, which can be challenging to handle in batch, can often be performed more safely and efficiently in a continuous flow setup. thieme-connect.com

Photochemical and Electrochemical Reactions: Flow reactors are particularly well-suited for photochemical and electrochemical transformations, opening up new avenues for the functionalization of 3,5-Dibromo-4-(bromomethyl)pyridine.

Telescoped Synthesis: Multi-step synthetic sequences where the output of one reactor is directly fed into the next without intermediate purification can be designed, leading to more efficient and streamlined processes. uc.pt

The primary challenges will be the potential for channel clogging due to precipitation of starting materials, intermediates, or products, and the need for careful optimization of reaction parameters such as flow rate, temperature, and residence time. nih.gov

Unexplored Reactivity Patterns and Derivatization Opportunities

Beyond the established reactivity of the bromo and bromomethyl groups, there are numerous unexplored avenues for the derivatization of 3,5-Dibromo-4-(bromomethyl)pyridine. Future research is expected to uncover novel reactivity patterns and expand its synthetic applications.

Potential areas for exploration include:

Pyridyne Intermediates: The generation of a highly reactive 3,4-pyridyne intermediate from 3,5-Dibromo-4-(bromomethyl)pyridine could enable the introduction of two new functional groups in a single step. chemistryviews.org

Radical Reactions: The bromomethyl group can serve as a precursor for radical generation, which can then participate in various C-C and C-heteroatom bond-forming reactions.

Metal-Free Transformations: The development of transition-metal-free functionalization reactions is a growing area of interest in sustainable chemistry. jiaolei.group Exploring such reactions for this compound could lead to more environmentally benign synthetic routes.

Multicomponent Reactions: Designing multicomponent reactions where 3,5-Dibromo-4-(bromomethyl)pyridine acts as a key building block could lead to the rapid assembly of complex and diverse molecular scaffolds. rsc.org

The main challenge will be to control the selectivity of these reactions, given the multiple reactive sites on the molecule.

Scalability Challenges in Industrial Applications

While 3,5-Dibromo-4-(bromomethyl)pyridine is a valuable research chemical, its application on an industrial scale presents several challenges. Addressing these will be crucial for its broader use in the synthesis of pharmaceuticals, agrochemicals, and materials.

Key scalability challenges include:

Cost-Effective Synthesis: The development of a cost-effective and scalable synthesis of the starting material, 3,5-dibromo-4-methylpyridine (B1300354), is a primary concern.

Bromination Reactions: The use of bromine and other brominating agents on a large scale requires specialized equipment and stringent safety protocols.

Purification: The purification of polyhalogenated compounds can be challenging due to their similar physical properties and the potential for isomeric impurities.

Waste Management: The generation of significant amounts of bromine-containing waste is an environmental concern that needs to be addressed through the development of more atom-economical processes or efficient recycling methods.

Overcoming these challenges will require close collaboration between academic researchers and industrial chemists to develop robust, safe, and economically viable manufacturing processes.

Design of Novel Catalytic Systems Utilizing 3,5-Dibromo-4-(bromomethyl)pyridine as a Ligand Precursor

The pyridine nitrogen and the potential for derivatization at the bromo and bromomethyl positions make 3,5-Dibromo-4-(bromomethyl)pyridine an attractive scaffold for the design of novel ligands for catalysis. nih.govacs.org

Future research in this area will likely involve:

Pincer Ligands: The elaboration of the C2 and C6 positions, potentially via C-H activation, could lead to the synthesis of pincer-type ligands with unique electronic and steric properties.

Bidentate and Tridentate Ligands: Suzuki and other cross-coupling reactions at the 3- and 5-positions can be used to introduce other coordinating groups, leading to the formation of bidentate and tridentate ligands. nih.gov

Chiral Ligands: The incorporation of chiral moieties through asymmetric synthesis at the bromomethyl group or by using chiral coupling partners will lead to the development of new chiral ligands for asymmetric catalysis. researchgate.netacs.org

Immobilized Catalysts: The functionalization of the bromomethyl group can be used to attach the ligand to a solid support, facilitating catalyst recovery and reuse. acs.orgacs.org

The primary challenge will be the modular and efficient synthesis of these complex ligands and the evaluation of their performance in a wide range of catalytic transformations. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of 3,5-dibromo-4-(bromomethyl)pyridine to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Start with bromination of 4-methylpyridine derivatives using controlled stoichiometry of bromine in fuming sulfuric acid at low temperatures (0–5°C) to avoid over-bromination. For example, dropwise addition of bromine to 2-amino-4-methylpyridine in fuming H₂SO₄ yielded 54% of a dibrominated analog after neutralization and purification .

- Purification: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yields can vary (36–75%) depending on substituents and reaction intermediates .

- Key Data:

| Starting Material | Bromination Agent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Methylpyridine | Br₂ in H₂SO₄ | 0–5 | 54 | >95 |

Q. What spectroscopic techniques are critical for characterizing 3,5-dibromo-4-(bromomethyl)pyridine?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7–9 ppm) and bromomethyl groups (δ ~4.5 ppm). For example, 3,5-dibromo-4-methylpyridine shows distinct splitting patterns due to bromine's electron-withdrawing effects .

- IR Spectroscopy: Confirm C-Br stretches (550–650 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry: Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₄Br₃N: m/z 356.8) .

Q. How does the bromomethyl group influence the reactivity of 3,5-dibromo-4-(bromomethyl)pyridine in nucleophilic substitutions?

Methodological Answer:

- Substitution Reactions: The bromomethyl group undergoes nucleophilic displacement with amines or thiols. For example, reaction with LDA (lithium diisopropylamide) enables lithiation at the 4-position, followed by electrophilic quenching to install alkyl/aryl groups .

- Kinetic Control: Use polar aprotic solvents (e.g., THF) at −78°C to favor mono-substitution and avoid polyfunctionalization .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of 3,5-dibromo-4-(bromomethyl)pyridine?

Methodological Answer:

- Directed Metallation: Protect the bromomethyl group with a removable silyl ether, then use LDA to selectively deprotonate the 2-position for functionalization. This avoids competing reactions at the 3,5-bromo sites .

- Cross-Coupling: Employ Suzuki-Miyaura coupling with Pd catalysts to replace bromine atoms at the 3,5-positions while retaining the bromomethyl group. Optimize ligand choice (e.g., SPhos) for high selectivity .

Q. How can researchers resolve contradictions in spectral data for derivatives of 3,5-dibromo-4-(bromomethyl)pyridine?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions. For example, HSQC can correlate ¹³C signals with ¹H shifts for bromomethyl groups .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to confirm assignments .

Q. What mechanistic insights explain the compound’s potential neuroprotective or antitubercular activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test inhibition of Mycobacterium tuberculosis enoyl-ACP reductase or neuronal nitric oxide synthase (nNOS) using IC₅₀ measurements. Competitive binding assays with fluorescent probes (e.g., TNP-ATP) can quantify affinity .

- Molecular Docking: Model interactions between the bromomethyl group and active-site residues (e.g., hydrogen bonding with His145 in nNOS) .

Q. How can 3,5-dibromo-4-(bromomethyl)pyridine serve as a precursor for amphiphilic dihydropyridines?

Methodological Answer:

- Bromination Followed by Alkylation: Convert the bromomethyl group to a quaternary ammonium salt via reaction with long-chain amines (e.g., dodecylamine). Subsequent reduction of the pyridine ring generates amphiphilic 1,4-dihydropyridines .

- Critical Data:

| Derivative | Alkyl Chain Length | Critical Micelle Concentration (CMC) |

|---|---|---|

| C12-DHP | 12 | 0.15 mM |

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.